2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Catalog No.
S818814
CAS No.
1368338-34-4
M.F
C6H7BrN2S
M. Wt
219.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

CAS Number

1368338-34-4

Product Name

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine

Molecular Formula

C6H7BrN2S

Molecular Weight

219.1 g/mol

InChI

InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2

InChI Key

ZZVBVXMFILNMNO-UHFFFAOYSA-N

SMILES

C1CNCC2=C1SC(=N2)Br

Canonical SMILES

C1CNCC2=C1SC(=N2)Br

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound characterized by a fused thiazole and pyridine structure. Its molecular formula is C6H7BrN2SC_6H_7BrN_2S, and it has a molecular weight of approximately 219.1 g/mol. This compound features a bromine atom at the second position of the thiazolo ring, contributing to its unique chemical reactivity and biological properties . The compound is notable for its potential applications in medicinal chemistry due to its structural characteristics and reactivity.

The presence of the bromine atom in 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine allows for various nucleophilic substitution reactions. For example:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Cyclization Reactions: The compound can undergo cyclization with other substrates under acidic or basic conditions, forming more complex cyclic structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine exhibits significant biological activity. Preliminary studies suggest:

  • Antimicrobial Properties: This compound shows potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Activity: Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can be synthesized through several methods:

  • Cyclization of Thiazole Derivatives: Starting from suitable thiazole precursors, bromination followed by cyclization can yield the target compound.
  • Bromination of Pyridine Derivatives: Bromination of pyridine derivatives at specific positions can lead to the formation of the desired thiazolo-pyridine structure.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods involving multiple reagents to streamline the production process.

Each method varies in efficiency and yield based on the starting materials and reaction conditions used.

The unique structure of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine lends itself to various applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting infectious diseases and cancers.
  • Chemical Research: The compound serves as a building block in synthesizing more complex heterocyclic compounds for research purposes.
  • Agricultural Chemistry: Potential applications in developing agrochemicals aimed at pest control.

Interaction studies involving 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine focus on its binding affinity with biological targets. Preliminary findings indicate that:

  • The compound may interact with specific enzymes or receptors involved in disease pathways.
  • Molecular docking studies suggest favorable interactions with targets relevant to antimicrobial and anticancer activities.

These studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine143150-92-90.97Methyl group enhances lipophilicity
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one1035219-96-50.83Contains a carbonyl group
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate365996-06-10.77tert-butyl group increases steric bulk
2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole496062-16-90.75Hydroxyethyl group introduces hydrophilicity
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine1379295-90-50.74Amino group may enhance biological activity

These compounds exhibit variations in their functional groups and structural configurations that influence their chemical properties and biological activities. The uniqueness of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine lies in its specific thiazolo-pyridine framework combined with the bromine substituent.

XLogP3

1.5

Dates

Modify: 2023-08-16

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